Arsenenous acid (As(OH)3), also known as arsenious acid, is the fully hydrolyzed, aqueous trivalent arsenic species derived from arsenic trioxide. Operating as a weak acid with a pKa of 9.2, it exists primarily in solution and serves as a highly reactive, immediately bioavailable source of As(III) . In industrial procurement and pharmaceutical manufacturing, procuring pre-solubilized arsenenous acid bypasses the severe handling risks and slow dissolution kinetics associated with solid arsenic trioxide dust. It provides an exact, uniform stoichiometric baseline for the synthesis of organoarsenicals, complex arsenite salts, and targeted therapeutic formulations .
Trivalent inorganic As(III) reference standard; hydrolysis product of arsenic trioxide in aqueous solution.
Remains predominantly undissociated at neutral pH — speciation behavior distinct from pentavalent arsenate.
Designated SVHC under REACH; assess local regulatory requirements before ordering.
Attempting to substitute arsenenous acid with solid arsenic trioxide (As2O3) introduces significant process bottlenecks; As2O3 dissolves very slowly in water, often requiring prolonged heating or base addition that can alter the target pH and ionic strength of the formulation. Substitution with basic sodium arsenite (NaAsO2) shifts the solution into a highly alkaline regime, which ionizes the compound and drastically reduces its ability to penetrate biological membranes or participate in pH-sensitive neutral reactions[1]. Furthermore, utilizing pentavalent arsenic acid (H3AsO4) is fundamentally incompatible for As(III)-specific applications, as As(V) functions as a phosphate analog rather than a targeted sulfhydryl-binding agent [2].
Speciation mismatch — Arsenate (AsV) is fully ionized at neutral pH, while AsIII remains undissociated. Mobility and sorption behavior may differ substantially.
Toxicity profile divergence — Reported toxicity rank (AsIII > AsV) varies across models; substitution may misrepresent toxicological endpoints.
Uptake pathway difference — AsIII enters cells via GLUT1, AsV uses phosphate transporters; tissue-specific distribution may not transfer between species.
Solid arsenic trioxide is notoriously difficult to process into aqueous systems, exhibiting very slow dissolution rates even below its maximum solubility threshold of 37 g/L at 20°C . By utilizing pre-hydrolyzed arsenenous acid, manufacturers eliminate the dissolution bottleneck entirely. This ensures immediate availability of the As(OH)3 active species without the need for prolonged heating or the addition of alkali metals that could contaminate downstream catalytic or pharmaceutical processes .
| Evidence Dimension | Aqueous availability and dissolution time |
| Target Compound Data | Immediately available as a uniform, fully dissolved As(OH)3 solution |
| Comparator Or Baseline | Solid Arsenic Trioxide (As2O3) (Dissolves very slowly; requires heating or base to reach ~37 g/L solubility) |
| Quantified Difference | Eliminates multi-hour dissolution steps and prevents undissolved particulate suspension |
| Conditions | Standard aqueous formulation at 20°C |
Bypassing the slow dissolution of solid As2O3 ensures precise stoichiometric control and eliminates the severe inhalation hazards associated with handling toxic solid dust.
The protonation state of As(III) heavily dictates its ability to cross biological membranes. In comparative studies, mildly acidic solutions containing neutral arsenenous acid molecules (pH ~5) demonstrated significantly higher tissue penetration compared to basic solutions of sodium arsenite (pH ~11). Specifically, the un-ionized arsenenous acid penetrated tissues and exerted its biological effects approximately 4.5 times faster than the ionized sodium arsenite species [1].
| Evidence Dimension | Tissue penetration and reaction rate |
| Target Compound Data | Arsenenous acid solutions (pH 5, neutral As(OH)3 molecules) |
| Comparator Or Baseline | Sodium arsenite solutions (pH 11, ionized AsO2- species) |
| Quantified Difference | 4.5-fold faster penetration and toxicological action for the acidic/neutral species |
| Conditions | Biological immersion assay (0.01 to 0.03 molal concentrations) |
For pharmaceutical formulations and biological assays, utilizing the neutral arsenenous acid ensures rapid, unhindered cellular uptake compared to highly alkaline arsenite salts.
The oxidation state of the arsenic precursor fundamentally alters its chemical reactivity and biological target. Arsenenous acid (As(III)) exhibits a direct, high-affinity binding mechanism to sulfhydryl groups, inducing critical structural modifications in proteins and enzyme inactivation [1]. In contrast, pentavalent arsenic acid (As(V)) lacks this sulfhydryl affinity and instead mimics phosphate to impair ATP synthesis. Consequently, only the As(III) species is viable for targeted applications such as PML-RARα degradation in leukemia models [1].
| Evidence Dimension | Primary biochemical binding target |
| Target Compound Data | Arsenenous acid / As(III) (Direct affinity for sulfhydryl groups) |
| Comparator Or Baseline | Arsenic acid / As(V) (Acts as a phosphate analog; impairs ATP synthesis) |
| Quantified Difference | Absolute divergence in binding mechanism (Sulfhydryl vs. Phosphate mimicry) |
| Conditions | in vitro and in vivo pharmacokinetic speciation models |
Procuring the exact As(III) speciation is mandatory for pharmaceutical and biochemical applications targeting specific protein structural modifications where As(V) is completely inactive.
Because arsenenous acid is the fully dissolved, active As(III) species, it is the optimal precursor for formulating intravenous therapeutics (such as those used for acute promyelocytic leukemia). It bypasses the slow dissolution of solid arsenic trioxide and ensures immediate sulfhydryl-targeted reactivity [1].
Arsenenous acid serves as the primary reactant in the Meyer reaction, where it reacts with methyl iodide to produce methylarsonic acid. The pre-hydrolyzed aqueous form ensures precise stoichiometric control and uniform reaction kinetics without the interference of undissolved solid particulates[2].
In HPLC-ICP-MS speciation studies, arsenenous acid is utilized as the definitive As(III) standard. Its stable, pre-dissolved nature prevents the concentration variability and delayed equilibration times that occur when attempting to prepare standards from solid arsenic trioxide [1].